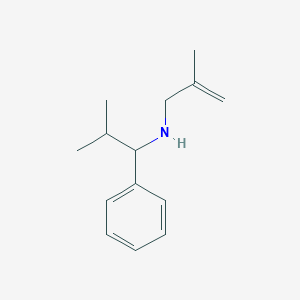
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a phenyl group and an amine group attached to a branched carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with 2-methylprop-2-en-1-yl halide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropan-1-amine: Shares a similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-Methylprop-2-en-1-amine: Contains the 2-methylprop-2-en-1-yl group but lacks the phenyl group.
Uniqueness
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine is unique due to the presence of both the phenyl group and the 2-methylprop-2-en-1-yl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-N-(2-methylprop-2-enyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,12,14-15H,1,10H2,2-4H3 |
InChI Key |
FFKMZVLNYSZJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
amine](/img/structure/B13222983.png)
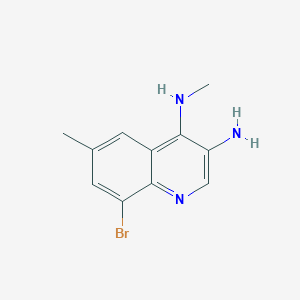
![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
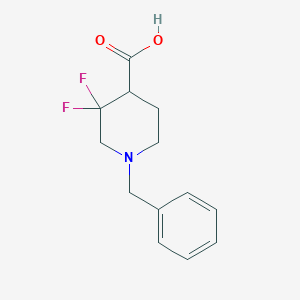
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
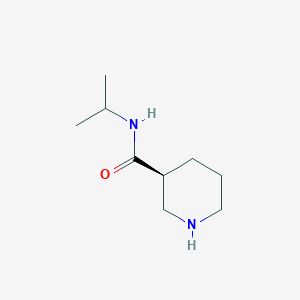
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
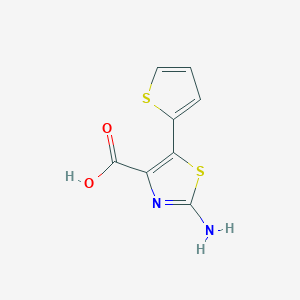
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
